Product packaging for 3-Phenylbut-3-en-1-amine(Cat. No.:)

3-Phenylbut-3-en-1-amine

Cat. No.: B13608953
M. Wt: 147.22 g/mol
InChI Key: DQHNVMWSVAEPQG-UHFFFAOYSA-N
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Description

3-Phenylbut-3-en-1-amine is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol . It is a clear liquid and should be stored in a cool, dry place. As a building block in medicinal chemistry, this amine-containing compound is a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize its reactive amine and alkene functional groups for further chemical modifications, such as amide bond formation or cyclization reactions. Specific, published research on the biological activity or mechanism of action of this compound itself is limited in the public domain. Its structural features suggest potential as a precursor in various research fields. Scientists are advised to consult the scientific literature for applications of analogous compounds. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B13608953 3-Phenylbut-3-en-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-phenylbut-3-en-1-amine

InChI

InChI=1S/C10H13N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6H,1,7-8,11H2

InChI Key

DQHNVMWSVAEPQG-UHFFFAOYSA-N

Canonical SMILES

C=C(CCN)C1=CC=CC=C1

Origin of Product

United States

Reactivity and Transformational Chemistry of 3 Phenylbut 3 En 1 Amine

Reactivity Profiles of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic character, making it susceptible to reactions with a variety of electrophiles.

Nucleophilic Reactivity and Derivatization via N-Alkylation and Acylation

The primary amine of 3-Phenylbut-3-en-1-amine readily undergoes N-alkylation and N-acylation reactions. N-alkylation introduces alkyl substituents onto the nitrogen atom, while N-acylation results in the formation of amides. These reactions are fundamental for modifying the steric and electronic properties of the amine, thereby influencing its reactivity in subsequent transformations. For instance, the reaction with benzoyl chloride in the presence of a base like triethylamine (B128534) yields (E)-N-(4-phenylbut-3-en-2-yl)benzamide. rsc.org

Table 1: Examples of N-Alkylation and N-Acylation of Amines

Reactant 1 Reactant 2 Product Reaction Type
(E)-1-phenylbut-3-en-2-amine Benzoyl chloride (E)-N-(4-phenylbut-3-en-2-yl)benzamide N-Acylation rsc.org
Amine Sulfonyl chloride Sulfonamide Sulfonamidation doi.org

Formation of Imines, Enamines, and Related Nitrogenous Species

The reaction of this compound with aldehydes and ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. libretexts.org This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH must be carefully controlled, as high acidity can lead to the protonation of the amine, rendering it non-nucleophilic, while low acidity may not be sufficient to promote the dehydration step. libretexts.org For example, the reaction of 1,1-diphenylbut-3-en-1-amine (B8023972) with benzaldehyde (B42025) in the presence of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent and promoter yields 1,1-diphenyl-N-(1-phenylbut-3-en-1-yl)methanimine. rsc.orguantwerpen.be Depending on the substitution pattern, enamines can also be formed through tautomerization of the initially formed imine.

Amidation and Sulfonamidation Reactions

The primary amine of this compound can be converted to amides and sulfonamides through reactions with carboxylic acid derivatives (such as acyl chlorides or anhydrides) and sulfonyl chlorides, respectively. doi.orgresearchgate.net These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct. For instance, the reaction of an amine with a sulfonyl chloride in dichloromethane (B109758) at room temperature yields the corresponding sulfonamide. doi.org The synthesis of sulfonamides can also be achieved directly from sulfonic acids or their sodium salts under microwave irradiation. organic-chemistry.org

Transformations Involving the Allylic Unsaturated System

The carbon-carbon double bond in the allylic position of this compound is a site of rich reactivity, enabling a variety of addition and rearrangement reactions.

Addition Reactions Across the Alkene (e.g., Hydroamination, Halogenation, Hydrofunctionalization)

The alkene moiety can undergo various addition reactions. Intermolecular hydroamination, the addition of an N-H bond across the double bond, can provide access to diamines. illinois.edu This transformation can be catalyzed by transition metals, such as rhodium, and the regioselectivity is often governed by the formation of a five-membered metallacyclic intermediate. illinois.edu Halogenation, the addition of halogens like bromine or chlorine, can also occur across the double bond. Furthermore, hydrofunctionalization reactions, which involve the addition of an H-X molecule across the alkene, can be achieved. For example, photocatalytic alkene hydrofunctionalization has been demonstrated using 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (B81430) as a catalyst. rsc.org

Rearrangement Reactions (e.g., 2-Aza-Cope Rearrangement, Isomerization)

The allylic system of this compound and its derivatives is prone to sigmatropic rearrangements, most notably the 2-aza-Cope rearrangement. wikipedia.orgtcichemicals.com This evitachem.comevitachem.com-sigmatropic rearrangement involves the shifting of single and double bonds within a 1,5-diene system containing a nitrogen atom at the 2-position. wikipedia.org The reaction is often facilitated by the formation of an iminium ion, which lowers the activation energy compared to the all-carbon Cope rearrangement. wikipedia.orgacs.org For instance, the reaction of 1,1-diphenylbut-3-en-1-amine with an aldehyde in the presence of HFIP can lead to an in-situ generated aldimine that undergoes a 2-aza-Cope rearrangement to furnish an α-substituted homoallylamine. uantwerpen.be

Isomerization of the double bond within the allylic system can also occur, often catalyzed by transition metals or bases. whiterose.ac.uk This can lead to the formation of thermodynamically more stable isomers.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(E)-N-(4-phenylbut-3-en-2-yl)benzamide
Benzoyl chloride
Triethylamine
Sulfonyl chloride
Sulfonamide
1,1-diphenylbut-3-en-1-amine
Benzaldehyde
1,1-Diphenyl-N-(1-phenylbut-3-en-1-yl)methanimine
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

Cycloaddition Chemistry and Annulation Reactions

While direct studies on the cycloaddition and annulation reactions of the parent this compound are not extensively documented, the reactivity of its core structure can be inferred from related compounds. The phenylbutenyl moiety possesses the necessary functionality to participate in various ring-forming reactions.

Research into an aza-Robinson annulation strategy has utilized 4-phenylbut-3-en-2-one, a ketone analogue of the target amine. nih.govacs.org This two-step process involves an initial NaOEt-catalyzed conjugate addition of a cyclic imide (like succinimide) to the α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation mediated by trifluoromethanesulfonic acid (TfOH). nih.govacs.org This sequence constructs densely functionalized fused bicyclic amides. nih.gov However, the reaction of 4-phenylbut-3-en-2-one showed limitations, as the subsequent acid-mediated aldol condensation led to a complex mixture, possibly due to the phenyl ring competing as a nucleophile. nih.govacs.org

Furthermore, the cycloaddition potential of related scaffolds has been demonstrated. The [4+2] cycloaddition (Diels-Alder reaction) of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) with 6-styryl-1,2-oxathiine 2,2-dioxides, which are synthesized from a 4-phenylbut-3-yn-2-one precursor, yields novel polycyclic heterocyclic systems. rsc.org This highlights the dienic reactivity that can be present in such conjugated structures.

The table below summarizes these pertinent annulation and cycloaddition reactions of analogous compounds.

Table 1: Annulation and Cycloaddition Reactions of this compound Analogues

Reactant 1 Reactant 2 Conditions Product Type Ref.
Succinimide 4-Phenylbut-3-en-2-one 1. NaOEt (catalyst)2. TfOH Fused Bicyclic Amide (via aza-Robinson annulation) nih.govacs.org

Remote Functionalization and C-H Activation Studies on this compound

Remote C-H functionalization is a powerful strategy to introduce functionality at positions distant from existing functional groups, a traditionally challenging synthetic task. rsc.orgnih.gov For this compound, the primary sites for such reactions would be the C(sp³)–H bonds of the ethyl bridge, particularly the benzylic α-position to the phenyl group.

A classic method for achieving remote C-H functionalization in amines is the Hofmann–Löffler–Freytag reaction. wikipedia.orgwikiwand.com This process involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions. wikipedia.org This radical can then undergo an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to abstract a hydrogen from a δ-carbon. wikipedia.orgwikiwand.com For this compound, this would preferentially involve abstraction of the benzylic hydrogen, generating a carbon-centered radical that subsequently cyclizes to form a pyrrolidine (B122466) ring. wikipedia.orgrsc.org

Modern approaches have expanded the toolbox for remote C-H activation of homoallylic amines. One such method involves a phosphine-catalyzed radical trifluoromethylation of the alkene, which triggers a subsequent 1,5-HAT, enabling functionalization at the remote α-C–H bond of the amine. rsc.org This strategy has been successfully applied to the deracemization of unsaturated amines. nih.gov Transition metal catalysis, particularly using nickel, has also enabled remote C-H functionalization through "chain-walking" mechanisms, where the metal catalyst migrates along the carbon chain from an initial coordination site at the alkene to activate a distant C-H bond. acs.org

The table below outlines these general methodologies applicable to the remote functionalization of homoallylic amines like this compound.

Table 2: Methodologies for Remote C-H Functionalization of Homoallylic Amines

Methodology Key Steps Target Site Product Type Ref.
Hofmann-Löffler-Freytag Reaction N-Halogenation, N-Radical formation, 1,5-HAT, Cyclization δ-C-H Pyrrolidines wikipedia.orgwikiwand.com
Radical-Triggered HAT Alkene trifluoromethylation, 1,5-HAT, Radical coupling α-C-H α-Functionalized homoallylic amines rsc.orgnih.gov

Heterocyclic Ring Formation Utilizing this compound as a Precursor

This compound and its derivatives are highly effective precursors for synthesizing nitrogen-containing heterocycles, particularly azetidines and pyrrolidines. rsc.orgbham.ac.uk Electrophilic cyclization is a key strategy, with iodocyclization being a well-studied example. rsc.orgresearchgate.netresearchgate.net

The reaction of N-substituted derivatives, such as N-benzyl-1-phenylbut-3-en-1-amine, with iodine provides a temperature-dependent pathway to different heterocyclic rings. rsc.org At room temperature (20 °C), a 4-exo-tet cyclization occurs stereoselectively to yield cis-2-(iodomethyl)azetidine derivatives in high yield. rsc.orgresearchgate.net If the reaction temperature is raised to 50 °C, the outcome switches to favor the formation of 3-iodopyrrolidine (B174656) derivatives. rsc.orgresearchgate.net This is believed to occur via a thermal isomerization of the initially formed azetidine (B1206935) intermediate. rsc.orgresearchgate.net Selenium-induced cyclization of similar homoallylbenzylamines has also been shown to produce mixtures of azetidines and pyrrolidines. bham.ac.uk

Furthermore, derivatives of this compound can be used to construct other heterocyclic systems. For instance, N'-(1-phenylbut-3-en-1-yl)benzohydrazide, a hydrazone derivative, undergoes smooth cyclization to furnish pyrazoline products. scirp.org

The data below details the conditions and outcomes for the iodocyclization of an N-benzyl derivative of this compound.

Table 3: Iodocyclization of N-Benzyl-1-phenylbut-3-en-1-amine

Substrate Reagents Temperature Product Yield Ref.
N-Benzyl-1-phenylbut-3-en-1-amine I₂, NaHCO₃, MeCN 20 °C (cis)-1-Benzyl-2-(iodomethyl)-4-phenylazetidine 96% rsc.org

Advanced Analytical and Spectroscopic Methodologies in 3 Phenylbut 3 En 1 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation (e.g., 2D NMR, NOESY)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-phenylbut-3-en-1-amine and its analogs. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, in a derivative, N-benzyl-1-phenylbut-3-en-1-amine, the ¹H NMR spectrum shows characteristic signals for the amine proton (NH) as a singlet at 1.82 ppm and multiplets for the protons on the butenyl chain between 2.25-2.35 ppm. bham.ac.uk In more complex structures or to resolve overlapping signals, two-dimensional (2D) NMR techniques are employed. csic.es

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the carbon skeleton. A COSY spectrum of N-benzyl-1-phenylbut-3-en-1-amine would show correlations between the protons of the butenyl chain. bham.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, providing unambiguous assignment of the carbon signals based on their attached protons. bham.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry and conformation of the molecule in solution. It identifies protons that are close in space, even if they are not directly bonded. For example, a NOESY spectrum could reveal through-space interactions between the protons of the phenyl group and the butenyl chain, providing insights into their relative orientation. researchgate.net In related compounds, NOESY has been used to confirm the location of molecules within micellar assemblies by observing the Nuclear Overhauser Effect between the aromatic protons and the surfactant's protons. researchgate.net

These advanced NMR methods, often used in combination, allow for a detailed and unambiguous elucidation of the complex structure of this compound and its derivatives. bham.ac.ukrsc.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the confident determination of the molecular formula. escholarship.orguniovi.esuni-regensburg.de For example, HRMS analysis of a derivative, (2R,3R)-N-methyl-2-phenyltetrahydrofuran-3-amine, showed a calculated mass of [C11H15NO+H]+ as 178.1226 and a found mass of 178.1229, confirming the elemental composition. rsc.org

Beyond just determining the molecular formula, mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS), can provide structural information through the analysis of fragmentation patterns. researchgate.net When a molecule of this compound is ionized in the mass spectrometer, it breaks apart into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular fingerprint. For related compounds, the fragmentation pathways can be studied to understand how the molecule breaks apart, providing further confirmation of its structure. researchgate.net The analysis of these pathways can reveal the presence of specific functional groups and the connectivity of the molecular skeleton. researchgate.net

Technique Information Obtained
HRMS Precise molecular weight and elemental composition. escholarship.orguniovi.esuni-regensburg.de
Fragmentation Analysis Structural information based on characteristic fragmentation patterns. researchgate.net

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

In addition to stereochemistry, X-ray crystallography reveals the preferred conformation of the molecule in the solid state. This provides valuable insights into intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound.

Vibrational Spectroscopies (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also offer insights into its conformation. core.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying them. For this compound, one would expect to see characteristic stretching vibrations for the N-H bonds of the amine group, C-H bonds of the aromatic ring and the alkene, and the C=C bond of the alkene. scielo.br In related compounds, N-H stretching vibrations in secondary amines with intramolecular hydrogen bonds have been extensively studied. nih.gov The position of the C-H stretching vibrations is typically stable, appearing in the region of 2850-2950 cm⁻¹. core.ac.uk The C=C stretching vibration for an aromatic ring is generally observed between 1566 and 1650 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. Sometimes, vibrations that are weak or absent in the IR spectrum are strong in the Raman spectrum, and vice versa. The FT-Raman spectrum of a related compound was recorded in the range of 100–4000 cm⁻¹. core.ac.uk

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of the observed vibrational bands. core.ac.uknih.gov By calculating the theoretical vibrational frequencies, a more detailed understanding of the molecule's vibrational behavior can be achieved. core.ac.uk

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H Stretch (amine)3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (alkene)3000-3100
C-H Stretch (aliphatic)2850-2960 core.ac.uk
C=C Stretch (alkene)1620-1680
C=C Stretch (aromatic)1450-1600 researchgate.net

Chiral Analytical Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

Since this compound is a chiral compound, determining its enantiomeric purity is of utmost importance, especially in pharmaceutical applications. Chiral analytical techniques are specifically designed to separate and quantify the different enantiomers of a chiral molecule.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for determining the enantiomeric excess (ee) of a compound. scielo.br This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For example, the enantiomeric purity of a related chiral alcohol was determined to be >99% ee by chiral HPLC analysis using a Chiralcel OD column. scielo.br The choice of the chiral column and the mobile phase is critical for achieving good separation.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for separating enantiomers, particularly for volatile compounds. Similar to chiral HPLC, it employs a chiral stationary phase. The enantiomeric purity of acetylated derivatives of related amines has been determined using chiral GC with a Hydrodex β-3P column. semanticscholar.org

The enantiomeric purity is a critical quality attribute for chiral compounds, and these chiral separation techniques are essential for its accurate determination. mdpi.com

Advanced Chromatographic Separation and Characterization Techniques (e.g., GC-MS, LC-MS)

Advanced chromatographic techniques coupled with mass spectrometry are indispensable for the analysis of this compound, providing both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov The sample is first vaporized and separated based on its volatility and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. This technique is highly effective for identifying and quantifying volatile compounds and can be used to analyze the purity of this compound and identify any volatile impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that couples high-performance liquid chromatography with mass spectrometry. core.ac.uk It is suitable for a wide range of compounds, including those that are not volatile enough for GC. The sample is separated by LC, and the eluent is introduced into the mass spectrometer for detection. LC-MS is a powerful tool for the analysis of complex mixtures and can be used to characterize the purity of this compound and its derivatives. core.ac.uk High-resolution LC-MS can provide accurate mass data, further aiding in the identification of unknown components. nih.gov

These hyphenated techniques are essential for a comprehensive characterization of this compound, from verifying its identity and purity to identifying potential byproducts from its synthesis.

Computational and Theoretical Investigations of 3 Phenylbut 3 En 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties at the atomic and electronic levels. For a molecule such as 3-Phenylbut-3-en-1-amine, these methods can elucidate its stability, electronic distribution, and predisposition to react in specific ways.

Density Functional Theory (DFT) Studies of Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic energy of molecules. By approximating the electron density, DFT calculations can identify the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

A hypothetical table of optimized geometric parameters for this compound, derived from a DFT calculation, would resemble the following:

ParameterBond/Angle/DihedralCalculated Value
Bond LengthC=C~1.34 Å
C-C (allyl)~1.50 Å
C-N~1.47 Å
C-H (vinyl)~1.09 Å
C-H (phenyl)~1.08 Å
Bond AngleC-C-N~110°
C=C-C~125°
Dihedral AngleH-C-C-H (allyl)Varies with conformation

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Electrophilicity/Nucleophilicity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). osaka-u.ac.jp The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally suggesting higher reactivity. osaka-u.ac.jp

For this compound, the nitrogen atom's lone pair would significantly contribute to the HOMO, making it a potential nucleophilic center. The phenyl group and the vinyl group constitute the π-system, which will also be involved in the frontier orbitals. Computational studies on related molecules, such as (3E)‐4‐[4‐(dimethylamine)phenyl]but‐3‐en‐2‐one, have calculated the HOMO-LUMO energy gap to be 2.71 eV, providing insight into its electronic properties. nih.gov In another study, the HOMO and LUMO of a pyrazolo-pyrimidine derivative were analyzed to understand charge transfer within the molecule. nih.gov

Electrophilicity and nucleophilicity indices, derived from DFT calculations, can quantify the reactivity of different sites within the molecule. While specific data for this compound is not available, the general principles suggest the amine group would be a primary site for nucleophilic attack.

A representative table of FMO data for this compound would look like this:

ParameterCalculated Value (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap

Note: Specific energy values would need to be generated from quantum chemical calculations.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods, particularly DFT, are also employed to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR). nih.govruc.dk These predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound. For example, studies have shown that DFT calculations can predict ¹H and ¹³C NMR chemical shifts for complex molecules like amines, although the accuracy can depend on the functional and basis set used. nih.govmodgraph.co.uk The prediction of NH stretching frequencies in intramolecularly hydrogen-bonded systems has also been successfully achieved using DFT, with good correlation between calculated and experimental values. ruc.dk

The conformational landscape of this compound, which describes the relative energies of its different spatial arrangements (conformers), can also be explored computationally. Due to the rotatable bonds in the molecule, several conformers may exist. DFT calculations can determine the relative stability of these conformers, providing insight into the molecule's preferred shape in different environments.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the investigation of conformational changes and intermolecular interactions in a simulated environment, such as a solvent. nih.govulisboa.pt

For this compound, MD simulations could be used to:

Explore its conformational landscape in solution, identifying the most populated conformers and the energy barriers between them.

Study its interactions with solvent molecules, such as water or organic solvents, to understand its solubility and solvation structure.

Investigate its potential to form hydrogen bonds, both intramolecularly and with other molecules.

While specific MD simulations for this compound are not found in the reviewed literature, studies on other amine-containing systems demonstrate the utility of this technique. For instance, MD simulations have been used to study the adsorption of amine collectors on quartz surfaces and the behavior of amine molecules at interfaces. ulisboa.ptresearchgate.net

Reaction Mechanism Elucidation and Transition State Modeling using Computational Methods

For reactions involving this compound, such as nucleophilic additions or cyclizations, DFT calculations can be used to model the transition state structures. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for understanding the reaction's kinetics. nih.govresearchgate.net For instance, computational studies on amine-catalyzed aldol (B89426) reactions have explored the transition states involving enamine intermediates. researchgate.net Similarly, the mechanism of iridium-catalyzed allylic amination has been investigated using DFT to understand the effect of additives on the reaction. nih.gov In the context of related compounds, computational modeling has been used to explain the structural reasons for differences in reactivity of amine transaminases. rsc.org

A hypothetical reaction coordinate diagram for a reaction of this compound would show the relative free energies of the reactants, transition state(s), intermediates, and products.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) in Synthetic Transformations

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Selectivity Relationships (QSSR) are computational modeling approaches that aim to correlate the structural or physicochemical properties of a series of related compounds with their reactivity or selectivity in a particular transformation. nih.govmdpi.com These models are often developed using statistical methods, such as multiple linear regression, and can be used to predict the behavior of new, untested compounds.

For a series of derivatives of this compound, a QSRR/QSSR study could be developed to understand how different substituents on the phenyl ring or the amine group affect the rate or stereoselectivity of a reaction. The descriptors used in such a model could be derived from DFT calculations (e.g., atomic charges, orbital energies) or be based on empirical parameters. While no specific QSRR/QSSR studies for this compound were identified, the methodology is widely applied in medicinal chemistry and materials science to guide the design of molecules with desired properties. nih.govmdpi.comresearchgate.netmdpi.com

In Silico Modeling for Predicting Molecular Recognition Features (without clinical implications)

In the absence of direct experimental data, in silico modeling serves as a powerful tool to predict and analyze the molecular recognition features of this compound. Computational techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into how this molecule may interact with biological macromolecules, such as enzymes. While specific published research focusing exclusively on the in silico molecular recognition of this compound is not extensively available, studies on structurally similar compounds, such as 4-phenylbut-3-en-2-one, offer a strong basis for understanding its potential binding behaviors. nih.govresearchgate.net

Computational investigations into the interactions of analogous ketones with amine transaminases (ATAs) have revealed that the presence and orientation of the phenyl and vinyl groups are critical for binding within the enzyme's active site. nih.govresearchgate.net These studies can be extrapolated to hypothesize the molecular recognition patterns of this compound.

Molecular docking simulations are instrumental in predicting the preferred binding orientation of a ligand within a protein's active site and estimating the strength of the interaction, often expressed as a docking score. For this compound, a hypothetical docking study could be performed against an amine transaminase. The results would likely indicate key interactions between the phenyl ring, the amine group, and the unsaturated butene chain with specific amino acid residues.

For instance, the phenyl group may form hydrophobic interactions with nonpolar residues, while the amine group could engage in hydrogen bonding with polar or charged residues. The double bond in the butene chain might also contribute to binding through π-π stacking or other non-covalent interactions.

A representative molecular docking analysis of this compound with a hypothetical enzyme active site might yield the following types of interactions:

Interacting ResidueInteraction TypeDistance (Å)
TYR 87Hydrogen Bond (with NH2)2.9
TRP 112π-π Stacking (with phenyl ring)4.5
LEU 145Hydrophobic3.8
PHE 254Hydrophobic4.1
ASP 280Ionic (with protonated NH2)3.2

Furthermore, detailed research findings from computational studies on similar molecules highlight the importance of specific amino acid residues in determining substrate specificity and reactivity. nih.gov For example, in the active site of some amine transaminases, certain residues can form a "hydrophobic tunnel" that accommodates the phenyl group of the ligand, while other residues are positioned to interact with the reactive functional groups. researchgate.net

To further elucidate the stability of the predicted binding pose and the dynamics of the protein-ligand complex, molecular dynamics (MD) simulations can be employed. An MD simulation would track the movements of the ligand and protein atoms over time, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions.

A summary of potential energy contributions from a hypothetical MD simulation could be represented as follows:

Energy ComponentAverage Value (kcal/mol)
Van der Waals Energy-45.7
Electrostatic Energy-28.3
Total Interaction Energy-74.0
Solvent Accessible Surface Area150 Ų

These computational approaches, while theoretical, provide a foundational understanding of the molecular recognition features of this compound. They can guide future experimental work, such as site-directed mutagenesis studies to verify the importance of predicted interacting residues, and aid in the rational design of molecules with tailored binding properties. The insights gained from such in silico modeling are crucial for exploring the potential applications of this and related compounds in various scientific fields, independent of any clinical context.

Applications of 3 Phenylbut 3 En 1 Amine in Chemical Synthesis and Materials Science Research

Role as a Key Chiral Building Block in Asymmetric Organic Synthesis

Optically pure amines are highly sought-after compounds, serving as critical intermediates and building blocks for the synthesis of pharmaceuticals and agrochemicals. mdpi.comresearchgate.net The (R)-enantiomer of 1-phenylbut-3-en-1-amine (B3425618), a structural isomer of the title compound, is commercially available specifically as a chiral building block for asymmetric synthesis. bldpharm.combldpharm.com The value of 3-Phenylbut-3-en-1-amine lies in its dual functionality: the primary amine and the terminal alkene. The presence of a stereogenic center adjacent to these reactive groups allows for the transfer of chirality, enabling the construction of new, enantiomerically pure compounds.

The synthesis of chiral amines itself is an area of significant research, with biocatalytic strategies using transaminases being a prominent method. mdpi.comresearchgate.net For instance, the asymmetric synthesis of the related compound 3-amino-1-phenylbutane has been achieved with high stereoselectivity using an enzymatic cascade system. mdpi.com The availability of such chiral amines, including this compound, is crucial for developing synthetic routes to complex chiral molecules. rsc.org

FeatureSignificance in Asymmetric Synthesis
Chiral Center Allows for the synthesis of enantiomerically pure target molecules.
Primary Amine Provides a reactive site for nucleophilic attack, amide formation, and imine synthesis.
Vinyl Group Enables a wide range of transformations, including addition reactions, metathesis, and polymerization.

Precursor for the Construction of Diverse Nitrogen-Containing Heterocycles and Complex Natural Product Analogues

Nitrogen-containing heterocycles, such as azetidines, pyrrolidines, and piperidines, are core structural motifs in a vast number of natural products and pharmacologically active compounds. rsc.orgclockss.org this compound and its derivatives serve as excellent precursors for synthesizing these important ring systems.

A notable application is in temperature-controlled iodocyclization reactions. The N-benzyl derivative of 1-phenylbut-3-en-1-amine undergoes cyclization to yield different heterocyclic products depending on the reaction temperature. At 20°C, a functionalized azetidine (B1206935) is formed in high yield, whereas at 50°C, the reaction favors the formation of a cis-pyrrolidine derivative. rsc.org This temperature-dependent selectivity highlights the utility of this scaffold in accessing diverse heterocyclic structures. rsc.org

Reaction TemperaturePrimary ProductYield
20 °Ccis-Azetidine derivative96%
50 °Ccis-Pyrrolidine derivative82%

Furthermore, enantiopure (S)-1-phenylbut-3-enylamine has been converted into a corresponding diallylamine, which then undergoes ring-closing metathesis to produce substituted dehydropiperidines, another class of important nitrogen heterocycles. researchgate.net The molecule also serves as a precursor for more complex fused ring systems. Aminoacetals derived from (R)-1-phenyl-3-butenylamine can be used to synthesize 1-azabicyclic molecules, such as cis-hexahydrocyclopenta[b]pyrroles and cis-octahydrocyclopenta[b]pyridines, with high yield and excellent transfer of chirality. nih.gov These bicyclic structures are found in various natural products and can serve as conformationally constrained amino acids. nih.gov

Utility in the Development of Novel Catalytic Ligands and Organocatalysts

The amine functionality within this compound and its isomers makes them suitable candidates for development into ligands for metal-based catalysts and as organocatalysts. The nitrogen atom can coordinate to a metal center, influencing its catalytic activity and selectivity.

For example, isomers such as N-substituted 3-amino-1-phenylbut-2-en-1-ones, derived from the condensation of benzoylacetone (B1666692) and primary amines, act as bidentate ligands. researchgate.net These ligands form stable, square-planar complexes with palladium(II), demonstrating their potential in the design of new metal catalysts. researchgate.net Similarly, related imino-pyridyl ligands can add to iridium centers to create new C,N-chelating styrylpyridinimine ligands for phosphorescent iridium(III) emitters. acs.org

In the field of organocatalysis, primary amines are known to activate substrates through the formation of enamine or iminium ion intermediates. researchgate.netbeilstein-journals.org Bifunctional primary amine-thiourea catalysts are particularly effective in promoting asymmetric Michael additions. researchgate.net While this compound itself is not a commonly cited organocatalyst, its structural motif is central to this class of catalysis. The combination of a primary amine with other functional groups allows for the development of catalysts that can facilitate complex cascade reactions to build chiral molecules. researcher.life

Application as a Probe Molecule in Mechanistic Investigations of Organic Reactions

Due to its specific reactivity, derivatives of this compound have been engineered into molecular probes to study reaction mechanisms and biological processes. A prominent example is the fluorescent probe 1-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl) but-3-en-1-amine (PIPBA). rsc.orgnih.gov

PIPBA was designed for the ratiometric fluorescent imaging of endogenous formaldehyde (B43269) (FA) in living systems. rsc.orgnih.gov The probe utilizes the reactivity of its allylamine (B125299) group. In the presence of formaldehyde, PIPBA undergoes a transformation to a new product, PIBE, which is understood to proceed through an aza-Cope rearrangement mechanism. rsc.orgacs.org This reaction induces a significant shift in the fluorescence emission, allowing for the sensitive and selective detection of formaldehyde. rsc.orgnih.gov This application provides visual evidence for exploring the mechanistic role of formaldehyde in biological processes like indirect oxidative damage. rsc.org

Probe StateFluorophoreMax Emission (λem)Quantum Yield (Φ)
PIPBA (pre-reaction) PhenylphenanthroimidazoleBlue Fluorescence0.62
PIBE (post-reaction with FA) Enhanced ICT productGreen Fluorescence0.51

The successful use of PIPBA demonstrates how the fundamental reactivity of the this compound scaffold can be harnessed to create sophisticated tools for mechanistic investigations in chemical biology. rsc.orgnih.gov

Integration into Polymeric Materials Research and Advanced Functional Materials Development

The bifunctional nature of this compound, possessing both a polymerizable vinyl group and a reactive amine, provides the potential for its use as a monomer or functionalizing agent in materials science. The terminal alkene is susceptible to polymerization through various mechanisms, including radical and cationic pathways, allowing for its incorporation into polymer backbones.

Simultaneously, the primary amine group offers a site for post-polymerization modification or for the synthesis of polymers such as polyamides and polyimines through step-growth polymerization. While specific research focusing on the integration of this compound into polymeric materials is not extensively documented in the reviewed literature, the reactivity of allylic amines is well-established in polymer chemistry. vulcanchem.com This dual reactivity suggests its potential utility in creating advanced functional materials where the pendant phenyl group and the amine functionality could impart specific properties, such as pH-responsiveness or altered hydrophobicity, to the resulting polymer. vulcanchem.com

Biological Interactions of 3 Phenylbut 3 En 1 Amine: Mechanistic and in Vitro Studies

Molecular Recognition and Binding Studies with Biological Macromolecules (e.g., Proteins, Enzymes, DNA) in Model Systems

Currently, there is a notable absence of specific research in publicly available scientific literature detailing the molecular recognition and binding interactions of 3-phenylbut-3-en-1-amine with biological macromolecules. Comprehensive searches of established scientific databases did not yield studies that have investigated the binding affinity or specific interaction patterns of this compound with proteins, enzymes, or nucleic acids such as DNA in model systems. Consequently, parameters such as binding constants, dissociation constants, or structural data from techniques like X-ray crystallography or NMR spectroscopy for this compound complexed with biological targets are not available.

Enzymatic Transformations and Metabolic Pathways of this compound in Cell-Free or Cellular Systems

Mechanistic Elucidation of Bioactivity at a Molecular Level (e.g., enzyme inhibition mechanisms, receptor binding dynamics)

Due to the absence of studies identifying significant biological activity for this compound, there is consequently no research available that elucidates its mechanism of action at a molecular level. Investigations into enzyme inhibition mechanisms, including the determination of inhibition constants (K_i) and the mode of inhibition (e.g., competitive, non-competitive), have not been documented for this specific compound. Similarly, studies on its receptor binding dynamics, including affinity and efficacy at various receptors, are not present in the current body of scientific literature.

Challenges and Future Research Directions for 3 Phenylbut 3 En 1 Amine Research

Development of Highly Efficient and Environmentally Benign Synthetic Protocols

A significant hurdle in the study of 3-Phenylbut-3-en-1-amine is the lack of established, efficient, and sustainable synthetic methods. Chiral amines are critical components in approximately 40-45% of small-molecule pharmaceuticals, yet their traditional synthesis often involves lengthy, wasteful, and energy-intensive processes. openaccessgovernment.orgnih.govacs.org Future research must focus on developing protocols that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy, stereoselectivity, and the use of renewable resources and non-toxic catalysts. openaccessgovernment.orgnih.gov

Key future research objectives include:

Catalytic Asymmetric Synthesis: The development of catalytic methods that can produce enantiomerically pure this compound is of paramount importance. Strategies such as the asymmetric hydrogenation of corresponding unsaturated nitrogen compounds offer excellent atom economy with minimal waste. nih.govacs.org Research into transition-metal catalyzed hydroamination, a 100% atom-economical process, presents a particularly attractive, though challenging, avenue for direct synthesis. nih.govnih.gov

Biocatalytic Approaches: The use of enzymes, such as transaminases, in organic synthesis is a rapidly growing field that offers highly selective and environmentally friendly routes to chiral amines. acs.orgnih.gov Developing an enzymatic cascade that can convert a simple, renewable precursor into this compound would represent a major advancement in sustainable chemistry. openaccessgovernment.orgacs.org

Multi-component Reactions: Designing one-pot, multi-component reactions that assemble the molecule from simple, readily available starting materials would significantly improve efficiency. organic-chemistry.orgresearchgate.net For instance, protocols involving the coupling of aldehydes, amines, and allylating agents under catalytic conditions could provide a direct and convergent route to this and related homoallylic amines. nih.govorganic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Key Research Challenges Relevant Findings
Catalytic Asymmetric Hydrogenation High atom economy; minimal byproducts; established industrial scalability.Synthesis of suitable prochiral precursors; development of highly selective catalysts.A powerful and sustainable strategy for producing optically active amines. nih.govacs.org
Transition-Metal Catalyzed Hydroamination 100% atom economy; direct C-N bond formation.Catalyst development; control of regioselectivity (anti-Markovnikov); overcoming high activation barriers.Ti- and Au-based catalysts show promise for anti-Markovnikov hydroamination. nih.govorganic-chemistry.org
Biocatalysis (e.g., Transaminases) Exceptional stereoselectivity; mild reaction conditions; environmentally benign.Enzyme discovery and engineering for substrate specificity; process optimization and scalability.Enzymatic cascades can reduce traditional multi-step syntheses. acs.orgnih.gov
Multi-component Coupling Reactions High efficiency (one-pot); convergent synthesis; rapid build-up of molecular complexity.Catalyst control over chemo- and stereoselectivity; optimization for equimolar reactants.Effective for synthesizing a wide range of homoallylic amines from simple precursors. nih.govacs.org

Exploration of Novel Reactivity Patterns and Undiscovered Transformational Pathways

The reactivity of this compound is largely unexplored. The molecule contains multiple reactive sites: the nucleophilic primary amine, the electron-rich terminal double bond, and the aromatic phenyl ring. Future research should aim to understand how these functional groups interact and can be exploited to create novel molecular architectures.

Promising areas for investigation include:

Intramolecular Cyclization Reactions: The proximity of the amine and the alkene suggests the potential for intramolecular cyclization. Metal-catalyzed intramolecular hydroamination could provide a direct route to valuable nitrogen-containing heterocyclic compounds, such as substituted pyrrolidines. researchgate.netresearchgate.net

Amine-Directed Reactions: The amine group could be used to direct the stereochemistry of reactions at the double bond, such as epoxidation or dihydroxylation, by coordinating to metal catalysts.

Tandem and Cascade Reactions: Developing cascade reactions that modify multiple functional groups in a single operation would be highly efficient. For example, a reaction could be envisioned where the amine is first derivatized, followed by a cyclization or cross-coupling reaction involving the alkene.

Polymerization: The terminal vinyl group makes this compound a potential functional monomer. Research into its polymerization and copolymerization could lead to new classes of polymers with tailored properties conferred by the pendant amine and phenyl groups.

Expanding the Scope of Applications in Emerging Areas of Chemical Research and Advanced Materials

The potential applications of this compound are vast but unrealized. As a chiral homoallylic amine, its most immediate potential lies in its use as a versatile building block for the synthesis of more complex and valuable molecules. rsc.orgresearchgate.net

Future work should focus on:

Pharmaceutical Synthesis: Chiral amines are privileged structures in medicinal chemistry. nih.gov this compound could serve as a key intermediate for the synthesis of novel pharmaceutical candidates. Its derivatives should be explored for a range of biological activities, drawing inspiration from the known antiviral, antimicrobial, and antitumor properties of related amine-containing scaffolds. researchgate.net

Advanced Materials: Incorporating this compound as a monomer into polymers could lead to materials with unique properties. The amine functionality can be used for cross-linking, for capturing CO2, or for imparting specific surface properties. Analogous to other amine-containing π-conjugated systems, its derivatives could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. nih.gov

Asymmetric Catalysis: The chiral amine framework could be used as a scaffold for the synthesis of new chiral ligands for asymmetric metal catalysis or as an organocatalyst itself.

Table 2: Potential Future Applications for this compound and its Derivatives

Application Area Rationale and Research Direction Supporting Concepts
Pharmaceuticals Use as a chiral building block for synthesizing complex active pharmaceutical ingredients (APIs).Homoallylic amines are key intermediates in the synthesis of biologically significant targets. researchgate.netresearchgate.net
Functional Polymers Polymerization via the vinyl group to create polymers with pendant amine groups for applications in coatings, adhesives, or gas separation membranes.Amine-functionalized polymers are a well-established class of advanced materials.
Organic Electronics Synthesis of derivatives to create novel π-conjugated materials for use in sensors or organic electronics.Incorporation of nitrogen into conjugated backbones can tune photophysical properties. nih.gov
Asymmetric Catalysis Elaboration into novel chiral ligands or use as an organocatalyst for stereoselective transformations.Chiral amines are a foundational component of many successful catalysts and ligands. nih.gov

Advanced Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for rational optimization. A synergistic approach that combines experimental studies with advanced computational modeling will be essential for progress.

Future research should leverage:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model transition states, calculate reaction energy barriers, and predict the stereochemical outcomes of synthetic routes. nih.gov This can guide the selection of catalysts, solvents, and reaction conditions to favor desired products.

Mechanistic Investigations: For novel reactions, detailed experimental studies (e.g., kinetic analysis, isotope labeling, and characterization of intermediates) combined with computational modeling can elucidate complex reaction pathways. This is particularly important for understanding the role of catalysts in multi-component reactions or the mechanism of enantioinduction in asymmetric transformations. nih.gov

Design and Synthesis of Derivatives for Specific Molecular Probes and Research Tools

The structure of this compound is well-suited for derivatization into specialized chemical tools. The primary amine serves as an excellent chemical handle for modification, while the phenyl group and alkene offer further sites for functionalization.

Future directions in this area include:

Fluorescent Probes: The amine can be readily coupled with fluorophores. Derivatives could be designed to act as probes that report on specific enzymatic activities or localize within particular cellular compartments.

Bio-orthogonal Chemistry: The terminal alkene could be functionalized for use in bio-orthogonal ligation reactions, allowing the molecule to be attached to biomolecules in a biological setting.

Chiral Ligands: As mentioned, the chiral amine scaffold can be elaborated by attaching phosphine, oxazoline, or other coordinating groups to create a new class of bidentate or tridentate ligands for asymmetric catalysis. The systematic synthesis and screening of a library of such derivatives could lead to the discovery of highly effective catalysts for important chemical transformations.

Q & A

Basic: What are the primary synthetic routes for 3-Phenylbut-3-en-1-amine, and how can reaction conditions be optimized for yield?

This compound can be synthesized via reductive amination of ketones or alkylation of amine precursors. For example, titanium(IV) isopropoxide and sodium borohydride in ethanol are effective for reductive amination of phenyl-substituted ketones with ammonia, yielding primary amines . Optimization parameters include:

  • Catalyst loading : Higher enzyme/catalyst concentrations (e.g., transaminases) improve chiral selectivity .
  • Temperature : 25–60°C balances reaction rate and side-product formation.
  • pH : Neutral to slightly basic conditions (pH 7–8) favor amine stability.
  • Solvent : Polar aprotic solvents (e.g., ethanol, THF) enhance solubility of intermediates.

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Key methods include:

  • X-ray crystallography : SHELXL (via SHELX system) resolves crystal structures, validating stereochemistry and bond angles .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., vinyl protons at δ 5.2–5.8 ppm and aromatic protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C10_{10}H13_{13}N, 147.22 g/mol) and fragmentation patterns .
  • HPLC : Reversed-phase chromatography with UV detection assesses purity (>95% typical).

Advanced: How can computational modeling predict the reactivity and biological interactions of this compound?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Input structures use SMILES (C=CCC(C1=CC=CC=C1)N) or InChIKey (FAOYSBDLLGZOKF-UHFFFAOYSA-N) from PubChem .
  • Molecular docking : Screens binding affinity to targets (e.g., neurotransmitter receptors) using the compound’s 3D structure. Comparative studies with analogs like phenethylamine reveal steric and electronic effects .

Advanced: What experimental strategies are recommended for investigating the biological activity of this compound?

  • In vitro assays : Measure inhibition of monoamine oxidases (MAOs) or uptake transporters in neuronal cell lines.
  • Interaction studies : Surface plasmon resonance (SPR) or fluorescence polarization quantifies binding kinetics to receptors (e.g., dopamine D2).
  • Probe design : Functionalize the amine group with fluorophores (e.g., FITC) for cellular imaging of target engagement .

Advanced: How should researchers resolve contradictions in spectral or crystallographic data for this compound?

  • Multi-technique validation : Cross-reference NMR, IR, and X-ray data. For example, crystallographic bond lengths should match DFT-optimized geometries .
  • PubChem data : Compare experimental spectra with deposited references (CID 10219519) to identify anomalies .
  • Dynamic NMR : Resolve conformational flexibility (e.g., rotation about the C-N bond) causing signal splitting .

Advanced: What methodologies enable enantiomeric resolution of this compound for chiral studies?

  • Chiral chromatography : Use cellulose-based CSPs (Chiralpak® AD-H) with hexane/isopropanol mobile phases.
  • Enzymatic resolution : Transaminases selectively convert one enantiomer to a ketone, leaving the desired (R)- or (S)-form .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.